Androst-4-ene-3,17-dione, (13alpha)-
Overview
Description
Androst-4-ene-3,17-dione, (13alpha)-, also known as androst-4-ene-3,17-dione, is an endogenous weak androgen steroid hormone and an intermediate in the biosynthesis of estrone and testosterone from dehydroepiandrosterone. It is closely related to androstenediol (androst-5-ene-3β,17β-diol). This compound is a precursor of testosterone and other androgens, as well as estrogens like estrone, in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
Androst-4-ene-3,17-dione can be synthesized through various chemical and microbial methods. One common synthetic route involves the conversion of 17α-hydroxypregnenolone to dehydroepiandrosterone, followed by the conversion of dehydroepiandrosterone to androst-4-ene-3,17-dione via the enzyme 3β-hydroxysteroid dehydrogenase .
Industrial Production Methods
Microbial biotransformation is extensively used for the large-scale production of androst-4-ene-3,17-dione. This method is cost-effective and relatively non-hazardous. Microorganisms such as Aspergillus and Fusarium species are employed to convert sterols into androst-4-ene-3,17-dione through a series of enzymatic reactions .
Chemical Reactions Analysis
Types of Reactions
Androst-4-ene-3,17-dione undergoes various chemical reactions, including oxidation, reduction, and hydroxylation.
Common Reagents and Conditions
Hydroxylation: Hydroxylation reactions can be carried out using microbial cultures to produce hydroxylated derivatives.
Major Products
Testosterone: Produced through reduction reactions.
Hydroxylated Derivatives: Such as 11α-hydroxy-androst-4-ene-3,17-dione.
Scientific Research Applications
Androst-4-ene-3,17-dione is widely used in scientific research due to its role as a precursor in the synthesis of various steroid hormones. It is used in the study of hormone regulation and synthesis, as well as in the development of steroid-based drugs. Additionally, it is employed in the production of boldenone, an androgenic-anabolic steroid used in veterinary medicine .
Mechanism of Action
Androst-4-ene-3,17-dione acts as a precursor to testosterone and other androgens, as well as estrogens like estrone. It is converted to testosterone by the enzyme 17β-hydroxysteroid dehydrogenase and to estrone by the enzyme aromatase. These conversions play a crucial role in the regulation of androgen and estrogen levels in the body .
Comparison with Similar Compounds
Similar Compounds
Androstenediol (androst-5-ene-3β,17β-diol): Another intermediate in the biosynthesis of testosterone and estrone.
Dehydroepiandrosterone (DHEA): A precursor to androst-4-ene-3,17-dione.
Uniqueness
Androst-4-ene-3,17-dione is unique due to its dual role as a precursor to both androgens and estrogens. This makes it a valuable compound in the study of hormone regulation and synthesis .
Properties
IUPAC Name |
(8R,9S,10R,13R,14S)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-16H,3-10H2,1-2H3/t14-,15-,16-,18-,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMFNILZOJDQLW-BGJMDTOESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@@]4([C@H]3CCC4=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80171666 | |
Record name | Androst-4-ene-3,17-dione, (13alpha)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80171666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18485-76-2 | |
Record name | Androst-4-ene-3,17-dione, (13alpha)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018485762 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC67578 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67578 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Androst-4-ene-3,17-dione, (13alpha)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80171666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ANDROST-4-ENE-3,17-DIONE, (13.ALPHA.)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4B6H7L8608 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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